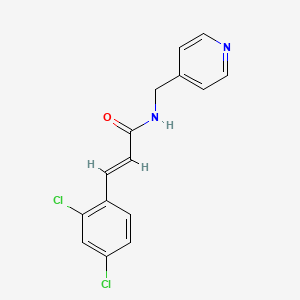
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine, also known as FLT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. FLT belongs to the class of thiazole compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells by disrupting the microtubule network. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been found to modulate several signaling pathways, including the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, including its high potency and selectivity towards cancer cells. It is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine research, including the development of more potent and selective analogs for cancer therapy. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can also be used as a tool compound for studying the mechanism of action of microtubule-targeting agents. Additionally, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can be used in combination with other anti-cancer drugs to enhance their efficacy and reduce drug resistance. Further research is needed to fully understand the potential of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in cancer therapy and other biomedical applications.
Conclusion
In conclusion, 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a promising compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. It exhibits potent anti-cancer activity and has a unique mechanism of action that involves the inhibition of tubulin polymerization. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine can lead to the development of novel anti-cancer drugs and contribute to a better understanding of microtubule-targeting agents.
Synthesemethoden
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-fluoroaniline with 3,4-dimethoxybenzaldehyde to produce an intermediate compound. This intermediate is then subjected to a thiazole-forming reaction using thioamide and a base. The final product is purified using column chromatography to obtain 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer. 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for developing anti-cancer drugs.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(20-14)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUJOHHNYIRRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)
![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)




![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762592.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5762601.png)
![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)